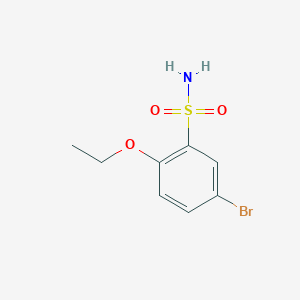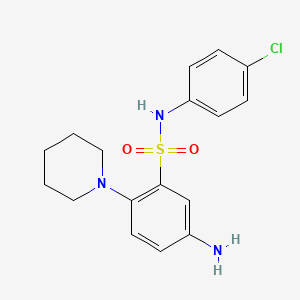
5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide
Vue d'ensemble
Description
“5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide” is a compound that falls under the category of isoxazole derivatives . Isoxazole derivatives are known to have immunoregulatory properties and can be classified into several categories such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of heterocyclization of aminoazoles . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to afford related compounds .Chemical Reactions Analysis
Aminoazoles, which this compound is a derivative of, are known to undergo various types of transformations in diversity-oriented synthesis . They can react with different electrophiles due to the presence of several alternative reaction centers .Applications De Recherche Scientifique
Phospholipase A2 Inhibition and Myocardial Infarction
A study by Oinuma et al. (1991) explored derivatives of benzenesulfonamides as inhibitors of membrane-bound phospholipase A2. They found that specific N-(phenylalkyl)piperidine derivatives significantly inhibited arachidonic acid release, leading to reduced myocardial infarction in rats. This highlights the therapeutic potential in cardiovascular diseases.
Cholinesterase Inhibition
A study by Khalid (2012) synthesized new benzenesulfonamide derivatives with a piperidine nucleus, showing promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests potential applications in treating neurological disorders like Alzheimer's disease.
Carbonic Anhydrase Inhibition for Cancer Therapy
Research by Lolak et al. (2019) involved synthesizing ureido benzenesulfonamides incorporating triazine moieties, targeting carbonic anhydrase IX. They found potent inhibition, indicating potential as anticancer agents, especially for tumors where carbonic anhydrase IX is overexpressed.
Antimicrobial and Antifungal Activities
Compounds with benzenesulfonamide scaffolds have demonstrated significant antimicrobial and antifungal activities. For instance, a study by Nunna et al. (2014) reported the synthesis of compounds effective against various bacterial and fungal strains. This opens avenues for developing new antimicrobial drugs.
Serotonin Receptor Antagonism and Cognitive Enhancement
5-HT6 receptor antagonists, which include certain benzenesulfonamide derivatives, have been studied for their potential in enhancing cognition. A study by Lindner et al. (2003) explored this in rodent models, indicating possible applications in treating cognitive disorders.
Orientations Futures
The search for new pyrazole-based compounds, which this compound is a derivative of, is of great interest to the academic community as well as industry . In the last ten years, a large number of papers and reviews on the design, synthesis, and biological evaluation of different classes of pyrazoles and many pyrazole-containing compounds have been published .
Propriétés
IUPAC Name |
5-amino-N-(4-chlorophenyl)-2-piperidin-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-13-4-7-15(8-5-13)20-24(22,23)17-12-14(19)6-9-16(17)21-10-2-1-3-11-21/h4-9,12,20H,1-3,10-11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURBEKRBQPXBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



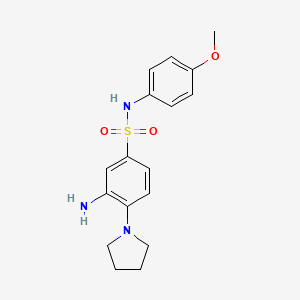
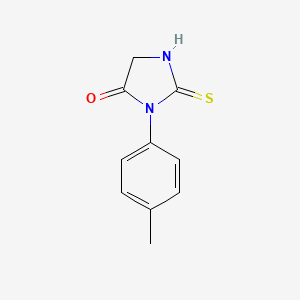
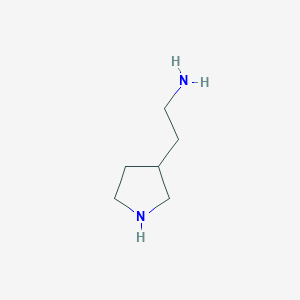

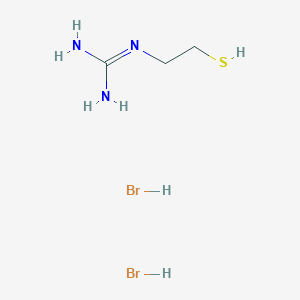
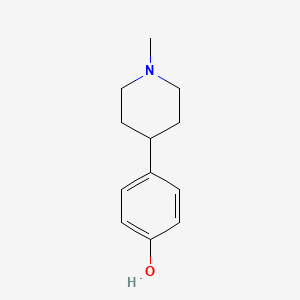
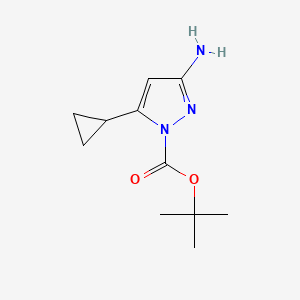
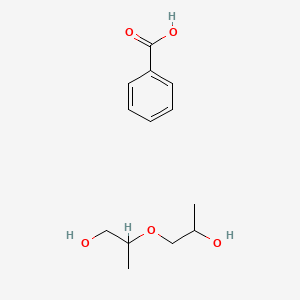
![2-[2-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B3260050.png)


![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B3260079.png)

